molecular formula C7H5ClO2 B124248 5-Chlorosalicylaldehyde CAS No. 635-93-8

5-Chlorosalicylaldehyde

Cat. No.: B124248
CAS No.: 635-93-8
M. Wt: 156.56 g/mol
InChI Key: FUGKCSRLAQKUHG-UHFFFAOYSA-N
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Description

5-Chlorosalicylaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of salicylaldehyde, where a chlorine atom is substituted at the 5-position of the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 5-Chlorosalicylaldehyde is the respiratory system . .

Mode of Action

It has been observed to exhibit an unusual crystal structure with both intramolecular and intermolecular oh to ch=o hydrogen bonding . This could potentially influence its interaction with its targets.

Biochemical Pathways

Its structural similarity to salicylaldehyde, a compound known to undergo excited-state intramolecular proton transfer (esipt), suggests it may have similar biochemical properties .

Pharmacokinetics

Its molecular weight of 15657 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its potential to form both intra- and intermolecular hydrogen bonds could influence its interactions with biological molecules and cells.

Biochemical Analysis

Biochemical Properties

It is known that the compound exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This suggests that 5-Chlorosalicylaldehyde may interact with enzymes, proteins, and other biomolecules in a unique way.

Cellular Effects

Some studies suggest that halogenated ligands, like this compound, can enhance the cytotoxicity of certain compounds in human cancer cells

Molecular Mechanism

It is known that the compound exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This suggests that this compound may exert its effects at the molecular level through unique binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This suggests that the effects of this compound may change over time due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorosalicylaldehyde can be synthesized by the chlorination of salicylaldehyde. The process involves the reaction of salicylaldehyde with elemental chlorine in acetic acid. The reaction mixture is stirred, and chlorine gas is bubbled through it until the solution turns bright yellow. The product is then precipitated by adding ethanol, followed by filtration and recrystallization from ethanol to obtain pure this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar process but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient filtration and recrystallization techniques is crucial in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Chlorosalicylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorosalicylaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its ability to form stable Schiff bases and metal complexes makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGKCSRLAQKUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022099
Record name 5-Chlorosalicylaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

635-93-8
Record name 5-Chlorosalicylaldehyde
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Record name 5-Chlorosalicylaldehyde
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Record name 5-Chlorosalicylaldehyde
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Record name Benzaldehyde, 5-chloro-2-hydroxy-
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Record name 5-Chlorosalicylaldehyde
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Record name 5-chlorosalicylaldehyde
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Record name 5-CHLOROSALICYLALDEHYDE
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Synthesis routes and methods

Procedure details

64.25 g (0.5 mole) of p-chlorophenol and 55 g (0.2 mole) of trioctylamine are dissolved in 100 ml of toluene. Under N2, 13 g of tin tetrachloride are added dropwise at 0° C. After 20 min at room temperature, 33 g of dried paraformaldehyde are added, and the mixture is heated at 100° C. for 5 hours. After cooling, the mixture is poured onto 2.5 l of H2O, and the mixture is acidified to pH 2 with 2N HCl and extracted with diethyl ether. The ether phase is washed with saturated NaCl solution and dried with Na2SO4 and concentrated. Chromatography on silica gel using ethyl acetate/cyclohexane (1:6) provides 24 g of the title compound, melting point 99° C.
Quantity
64.25 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tin tetrachloride
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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